zinc;3,3,5,5-tetramethylhexanoate
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Overview
Description
zinc;3,3,5,5-tetramethylhexanoate is a chemical compound formed by the reaction of neodecanoic acid with zinc. It is commonly used in various industrial applications due to its unique properties, such as corrosion resistance and lubrication performance. The compound is typically a white to slightly yellow solid.
Mechanism of Action
Mode of Action
It is known that zinc compounds, in general, have antimicrobial properties and operate through direct interactions with microbial membranes, inducing membrane instability and increased permeability .
Result of Action
It is known that zinc compounds can interact with nucleic acids and inactivate respiratory enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Neodecanoic acid, zinc salt (2:1). For instance, the compound is insoluble in water , which can affect its distribution and action in the body. Furthermore, it is stable and may be hazardous to the environment .
Biochemical Analysis
Biochemical Properties
Neodecanoic acid, zinc salt (2:1) plays a significant role in biochemical reactions. It acts as a catalyst in various chemical processes, facilitating reactions without being consumed in the process . This compound interacts with enzymes and proteins, enhancing their activity and stability. For instance, it can interact with metalloproteins, which contain metal ions as cofactors, and influence their catalytic activities. The zinc ion in neodecanoic acid, zinc salt (2:1) can also bind to specific sites on enzymes, altering their conformation and activity.
Cellular Effects
Neodecanoic acid, zinc salt (2:1) has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the zinc ion can act as a secondary messenger in signal transduction pathways, affecting the activity of transcription factors and other proteins involved in gene expression. Additionally, neodecanoic acid, zinc salt (2:1) can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites.
Molecular Mechanism
The molecular mechanism of neodecanoic acid, zinc salt (2:1) involves its interaction with biomolecules at the molecular level. The zinc ion can bind to specific amino acid residues in enzymes, leading to enzyme inhibition or activation . This binding can cause conformational changes in the enzyme, affecting its catalytic activity. Furthermore, neodecanoic acid, zinc salt (2:1) can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of neodecanoic acid, zinc salt (2:1) can change over time. The compound’s stability and degradation are important factors to consider. Neodecanoic acid, zinc salt (2:1) is generally stable under neutral conditions but can degrade under acidic or basic conditions . Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression. In vitro and in vivo studies have shown that prolonged exposure to neodecanoic acid, zinc salt (2:1) can result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of neodecanoic acid, zinc salt (2:1) vary with different dosages in animal models. At low doses, the compound may enhance enzyme activity and cellular function. At high doses, it can exhibit toxic or adverse effects . For instance, high concentrations of zinc ions can lead to oxidative stress and damage to cellular components. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses.
Metabolic Pathways
Neodecanoic acid, zinc salt (2:1) is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The zinc ion can act as a cofactor for several enzymes, enhancing their catalytic activity. Additionally, neodecanoic acid, zinc salt (2:1) can affect the levels of metabolites by modulating the activity of enzymes involved in their synthesis and degradation.
Transport and Distribution
The transport and distribution of neodecanoic acid, zinc salt (2:1) within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of neodecanoic acid, zinc salt (2:1) within tissues can also influence its overall biological activity.
Subcellular Localization
Neodecanoic acid, zinc salt (2:1) exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the zinc ion can be directed to the nucleus, where it interacts with transcription factors and other regulatory proteins, influencing gene expression. The subcellular localization of neodecanoic acid, zinc salt (2:1) is essential for its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: zinc;3,3,5,5-tetramethylhexanoate is usually synthesized by reacting neodecanoic acid with zinc oxide. The reaction involves heating the mixture to facilitate the formation of the zinc salt. The intermediate product is then further reacted with a base to obtain the final compound .
Industrial Production Methods: In industrial settings, the production of neodecanoic acid, zinc salt (2:1) follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: zinc;3,3,5,5-tetramethylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The zinc ion in the compound can be substituted with other metal ions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts like copper sulfate can be used to substitute the zinc ion.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce zinc oxide and other by-products, while substitution reactions can yield different metal neodecanoates .
Scientific Research Applications
zinc;3,3,5,5-tetramethylhexanoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Zinc stearate: Another zinc salt used as a lubricant and release agent.
Zinc oxide: Commonly used in sunscreens and as a catalyst in chemical reactions.
Zinc acetate: Used in dietary supplements and as a reagent in chemical synthesis.
Uniqueness: zinc;3,3,5,5-tetramethylhexanoate is unique due to its specific structure, which imparts superior properties such as high hydrophobicity, excellent outdoor durability, and better viscosity control. These properties make it particularly suitable for applications in coatings, lubricants, and metal surface treatments .
Properties
CAS No. |
27253-29-8 |
---|---|
Molecular Formula |
C20H38O4Zn |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
zinc;2,2-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.Zn/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
VNTDZUDTQCZFKN-UHFFFAOYSA-L |
SMILES |
CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Zn+2] |
Canonical SMILES |
CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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